2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

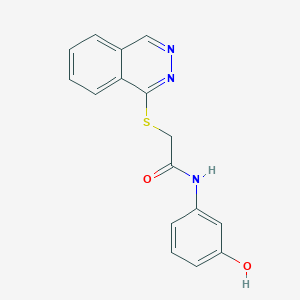

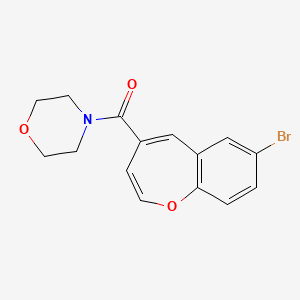

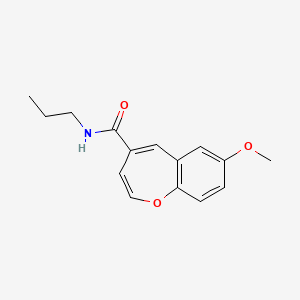

The compound “2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one” is a complex organic molecule that contains an isoquinoline group, a sulfanyl group, and a phenylethanone group. Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline . Sulfanyl groups (also known as thiol groups) are functional groups consisting of a sulfur atom and a hydrogen atom. Phenylethanone (also known as acetophenone) is the simplest aryl ketone.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the isoquinoline, sulfanyl, and phenylethanone groups. Isoquinoline has a bicyclic structure with a benzene ring fused to a pyridine ring. The sulfanyl group would likely be bonded to the isoquinoline group, and the phenylethanone group would likely be attached via a carbon-carbon bond .Applications De Recherche Scientifique

Inhibition of Melaninogenesis

The compound has been identified as an inhibitor of melaninogenesis, the process that leads to the production of melanin, a pigment responsible for color in skin, hair, and eyes . It was found to inhibit melanin production and tyrosinase activity in B16F10 cells stimulated with α-melanocyte-stimulating hormone (α-MSH), as well as zebrafish embryos and reconstituted human skin tissue containing melanocytes .

Modulation of PKA/CREB and MAPK Signaling Pathways

The compound has been shown to modulate the PKA/CREB and MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The compound decreased the mRNA and protein expression of microphthalmia-associated transcription factor (MITF) and tyrosinase at a concentration of 10 μM .

Potential Use in Skin-Whitening Cosmetics

Due to its ability to inhibit melanin production, the compound has potential use in skin-whitening cosmetics . It could be used to treat hyperpigmentation disorders without biological toxicity .

Use in the Development of Chiral Ligands and Catalysts

The compound plays a crucial role in the development of chiral ligands and catalysts in asymmetric catalysis . It functions as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters .

Use in the Synthesis of QUINOL and its Derivatives

The compound is used in the synthesis of 1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL) and its derivatives . QUINOL is a representative atropisomeric heterobiaryl that has been described to function as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters .

Use in Fluorescence Microscopy Imaging

A novel organic dye derived from the compound has shown potential as vesicle stains in confocal fluorescence microscopy imaging .

Propriétés

IUPAC Name |

2-isoquinolin-1-ylsulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NOS/c19-16(14-7-2-1-3-8-14)12-20-17-15-9-5-4-6-13(15)10-11-18-17/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGKLSCINXIHNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)

![ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422369.png)

![ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422373.png)

![ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422380.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)

![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)